Cas no 922879-70-7 (2-{6-(3,4-dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)

2-{6-(3,4-Dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound featuring a pyridazine core linked to a 3,4-dimethylphenyl group and an acetamide moiety with a 5-methylisoxazole substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for biologically active molecules. The compound's key advantages include its modular design, allowing for further derivatization, and the presence of sulfur and nitrogen heteroatoms, which may enhance binding interactions in target systems. Its well-defined chemical properties make it suitable for research applications in drug discovery, where precise molecular modifications are critical for optimizing pharmacological activity and selectivity.
2-{6-(3,4-dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide structure
922879-70-7 structure
Product Name:2-{6-(3,4-dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS No:922879-70-7
MF:C18H18N4O2S
MW:354.426122188568
CID:5498257
PubChem ID:7672654
Update Time:2025-05-23

2-{6-(3,4-dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024465705
    • 922879-70-7
    • 2-{[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
    • 2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
    • 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
    • F2775-0871
    • 2-{6-(3,4-dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
    • Inchi: 1S/C18H18N4O2S/c1-11-4-5-14(8-12(11)2)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23)
    • InChI Key: LSVJDRPBZTZYGC-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=C(C)ON=1)=O)C1=CC=C(C2C=CC(C)=C(C)C=2)N=N1

Computed Properties

  • Exact Mass: 354.11504700g/mol
  • Monoisotopic Mass: 354.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 106Ų

2-{6-(3,4-dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide Pricemore >>

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Additional information on 2-{6-(3,4-dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-{6-(3,4-Dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide: A Comprehensive Overview

Introduction

The compound 2-{6-(3,4-dimethylphenyl)pyridazin-3-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, identified by the CAS number 922879-70-7, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. The molecule's structure comprises a pyridazine ring substituted with a dimethylphenyl group, a sulfanyl (thioether) linkage, and an acetamide moiety attached to a methyl-substituted oxazole ring. These structural elements contribute to its distinctive chemical properties and reactivity.

Chemical Structure and Synthesis

The synthesis of this compound involves a multi-step process that highlights the importance of strategic functional group transformations. The pyridazine ring is synthesized via a nucleophilic aromatic substitution or coupling reactions, while the oxazole ring is typically formed through cyclization reactions involving amino alcohols or related precursors. The sulfanyl linkage is introduced via thiolation or substitution reactions, ensuring the stability and reactivity of the intermediate compounds. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis pathways for this compound.

Pharmacological Applications

Recent studies have explored the pharmacological potential of this compound, particularly in the context of its activity against various biological targets. The molecule has shown promise as a modulator of enzyme activity, with potential applications in the treatment of neurodegenerative diseases and inflammatory conditions. Its ability to penetrate cellular membranes and interact with intracellular targets makes it a valuable candidate for drug development programs targeting specific pathological pathways.

Material Science Applications

Beyond pharmacology, this compound has demonstrated utility in material science due to its unique electronic properties. The pyridazine ring contributes to aromatic stability, while the sulfanyl group enhances conjugation and electron delocalization. These properties make the compound suitable for applications in organic electronics, such as semiconducting materials for thin-film transistors or light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic characteristics through structural modifications and doping strategies.

Safety and Handling

As with any chemical compound, proper handling and safety precautions are essential when working with this material. While it does not fall under the category of hazardous or controlled substances, it is advisable to follow standard laboratory protocols to minimize exposure risks. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and ensuring adequate ventilation during synthesis or manipulation.

Future Directions

The future of this compound lies in further exploration of its biological and material properties. Ongoing research aims to elucidate its mechanism of action at molecular levels, which could pave the way for novel therapeutic interventions. Additionally, advancements in computational chemistry are expected to provide deeper insights into its electronic structure and reactivity, facilitating the design of more efficient derivatives for specific applications.

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